N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene
Overview
Description
N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene is an organic compound with the molecular formula C16H17N It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a phenyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene typically involves the reduction of naphthalene derivatives followed by amination. One common method is the catalytic hydrogenation of 2-naphthylamine in the presence of a palladium catalyst under high pressure and temperature conditions. Another approach involves the reduction of 2-nitronaphthalene followed by a reductive amination process using phenylhydrazine.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to fully hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Phenyl-1,2,3,4-tetrahydro-2-aminonaphthalene can be compared with other similar compounds, such as:
N-Phenyl-2-naphthylamine: A similar compound with a fully aromatic naphthalene ring.
1,2,3,4-Tetrahydro-2-naphthylamine: Lacks the phenyl substitution.
N-Phenyl-1,2,3,4-tetrahydroquinoline: Contains a quinoline ring instead of a naphthalene ring.
Uniqueness: The partial hydrogenation of the naphthalene ring and the presence of both phenyl and amino groups make this compound unique. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from fully aromatic or fully hydrogenated analogs.
Properties
IUPAC Name |
N-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-9,16-17H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDXVUJCUPTXIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70496618 | |
Record name | N-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33816-55-6 | |
Record name | N-Phenyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70496618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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